

K-Ras-IN-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *K-Ras-IN-3*

Cat. No.: *B15572383*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein that, when mutated, is a key driver in numerous human cancers. The development of inhibitors targeting specific K-Ras mutations has been a significant breakthrough in oncology. This technical guide focuses on **K-Ras-IN-3**, a small molecule inhibitor of the K-Ras protein. It is important to note that the nomenclature "**K-Ras-IN-3**" can be ambiguous. This guide will primarily focus on the irreversible inhibitor of K-Ras G12C, K-Ras G12C-IN-3, due to the greater availability of public data for this compound. A second compound, a GDP-KRAS G12V inhibitor also referred to as **K-Ras-IN-3**, will be briefly mentioned for clarity.

Core Compound Information: K-Ras G12C-IN-3

K-Ras G12C-IN-3 is an irreversible, small molecule inhibitor that specifically targets the cysteine residue of the K-Ras G12C mutant protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.

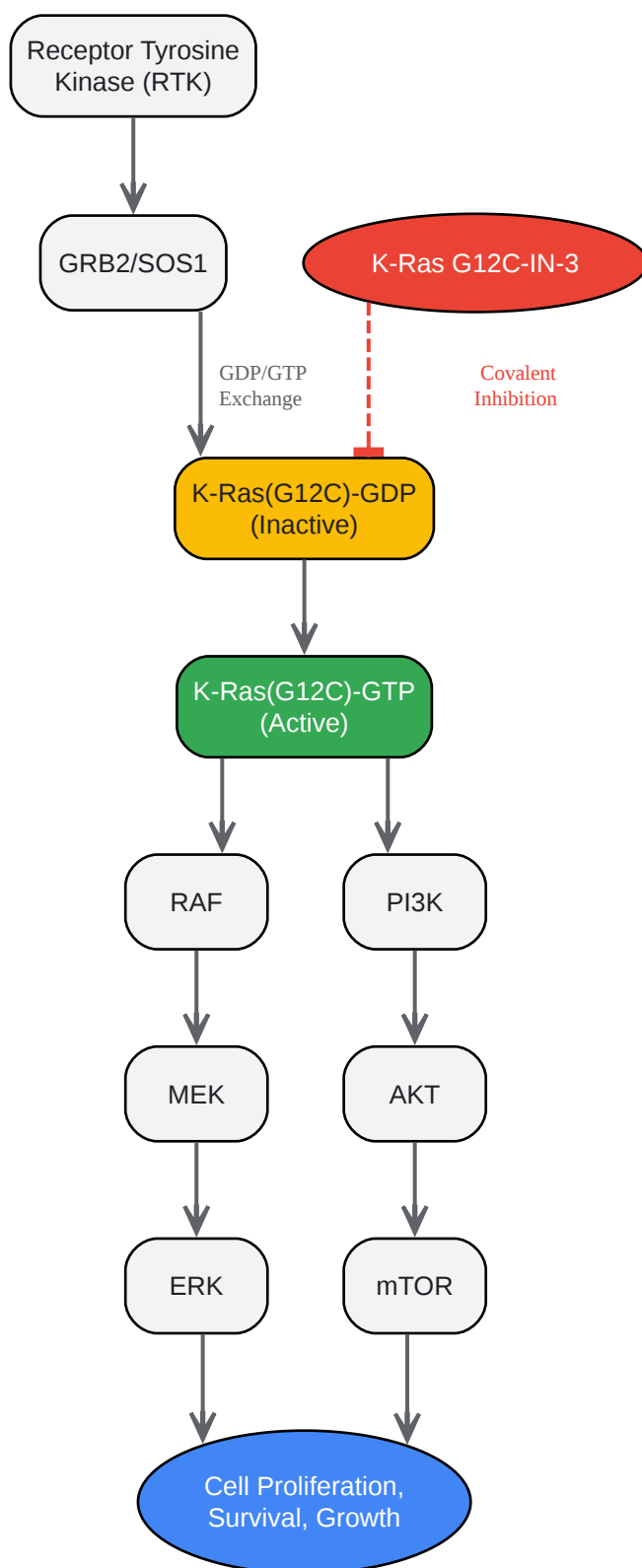
Table 1: Physicochemical Properties of K-Ras G12C-IN-3

Property	Value
CAS Number	1629268-19-4
Molecular Formula	C ₂₁ H ₁₉ Cl ₃ N ₂ O ₃
Molecular Weight	453.75 g/mol
IUPAC Name	1-[4-[4-chloro-5-(2,5-dichlorophenyl)-2-methoxybenzoyl]piperazin-1-yl]prop-2-en-1-one
Canonical SMILES	<chem>COC1=C(C=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)C(=O)N3CCN(CC3)C(=O)C=C</chem>

Mechanism of Action and Signaling Pathway

The K-Ras protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the intrinsic GTPase activity of K-Ras, leading to its constitutive activation.

K-Ras G12C-IN-3 functions as a covalent inhibitor. Its acrylamide "warhead" forms an irreversible bond with the thiol group of the mutant cysteine at position 12. This covalent adduction occurs when K-Ras G12C is in its inactive, GDP-bound state, effectively trapping it and preventing the exchange of GDP for GTP. This inhibition blocks the activation of downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and survival.



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K-Ras(G12C) signaling and inhibition by K-Ras G12C-IN-3.

Quantitative Data

While specific IC₅₀ values for K-Ras G12C-IN-3 are not readily available in the public domain, it has served as a crucial chemical probe and a foundational structure for the development of more advanced therapeutics, such as PROteolysis TArgeting Chimeras (PROTACs).

Table 2: Activity of KP-14, a PROTAC Derived from K-Ras G12C-IN-3

Compound	Target	Cell Line	Assay Type	DC ₅₀ (μM)
KP-14	K-Ras G12C	NCI-H358	Degradation	~1.25

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize K-Ras G12C inhibitors like K-Ras G12C-IN-3.

Protocol 1: KRAS G12C Nucleotide Exchange Assay

This biochemical assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, a critical step in K-Ras activation.

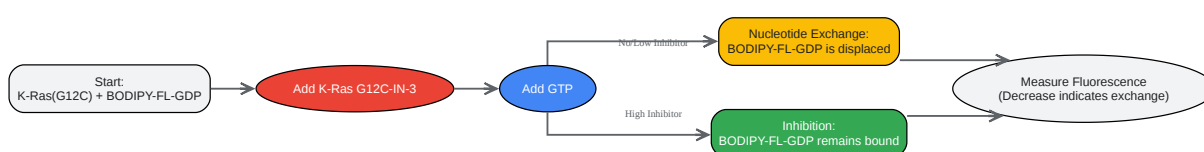
Materials:

- Recombinant K-Ras G12C protein
- BODIPY-FL-GDP (fluorescently labeled GDP)
- Guanosine-5'-triphosphate (GTP)
- Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
- 384-well black plates

- Plate reader capable of measuring fluorescence.

Procedure:

- Protein-Nucleotide Loading: Incubate recombinant K-Ras G12C with a molar excess of BODIPY-FL-GDP in assay buffer to allow for loading of the fluorescent nucleotide.
- Inhibitor Incubation: Add K-Ras G12C-IN-3 at various concentrations to the wells of the 384-well plate. Include a DMSO vehicle control.
- Initiate Exchange Reaction: Add the K-Ras G12C/BODIPY-FL-GDP complex to the wells containing the inhibitor.
- GTP Addition: Initiate the nucleotide exchange by adding a saturating concentration of GTP.
- Measurement: Monitor the decrease in fluorescence over time as the non-fluorescent GTP displaces the fluorescent BODIPY-FL-GDP. The rate of fluorescence decay is proportional to the nucleotide exchange rate.
- Data Analysis: Plot the initial rate of nucleotide exchange against the inhibitor concentration to determine the IC₅₀ value.



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Workflow for a KRAS G12C Nucleotide Exchange Assay.

Protocol 2: Western Blot Analysis of p-ERK Inhibition

This cell-based assay assesses the inhibitor's effect on the downstream MAPK signaling pathway by measuring the phosphorylation of ERK (p-ERK).

Materials:

- K-Ras G12C mutant cell line (e.g., NCI-H358)
- Complete cell culture medium
- K-Ras G12C-IN-3
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- PVDF membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibodies: anti-p-ERK, anti-total ERK, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system.

Procedure:

- **Cell Culture and Treatment:** Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of K-Ras G12C-IN-3 for a specified time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Immunoblotting: Block the membrane and then incubate with primary antibodies against p-ERK, total ERK, and GAPDH. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

Materials:

- K-Ras G12C mutant cell line (e.g., NCI-H358)
- Complete cell culture medium
- K-Ras G12C-IN-3
- 96-well white, clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer.

Procedure:

- Cell Seeding: Seed NCI-H358 cells into 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a range of concentrations of K-Ras G12C-IN-3. Include a DMSO vehicle control.
- Incubation: Incubate the plates for 72-120 hours.
- Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

- **Measurement:** Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
- **Data Analysis:** Normalize the luminescence readings to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.

Alternative Compound: K-Ras-IN-3 (GDP-KRAS G12V Inhibitor)

For the purpose of differentiation, a distinct compound also referred to as "**K-Ras-IN-3**" has been identified as a potent GDP-KRAS G12V inhibitor.

Table 3: Physicochemical Properties of K-Ras-IN-3 (G12V Inhibitor)

Property	Value
CAS Number	3024991-82-7
Molecular Formula	C ₃₄ H ₂₉ F ₆ N ₅ O ₄
Molecular Weight	685.62 g/mol

Due to limited publicly available data on this specific G12V inhibitor, a detailed technical guide is not feasible at this time.

Conclusion

K-Ras G12C-IN-3 is a valuable tool compound for studying the inhibition of the K-Ras G12C oncoprotein. Its irreversible mechanism of action and its utility as a foundation for developing novel therapeutics like PROTACs underscore its importance in the field of K-Ras targeted drug discovery. The experimental protocols provided in this guide offer a framework for researchers to characterize the biochemical and cellular activity of K-Ras G12C inhibitors. Further research to elucidate the specific in vitro and in vivo efficacy of K-Ras G12C-IN-3 will be beneficial for the scientific community.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com